molecular formula C23H18Cl3N3S2 B2504184 4-chlorobenzyl {5-[(2,6-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide CAS No. 344269-35-8

4-chlorobenzyl {5-[(2,6-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide

Cat. No.: B2504184
CAS No.: 344269-35-8
M. Wt: 506.89
InChI Key: HIAPFMLILWQLKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “4-chlorobenzyl {5-[(2,6-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide” is a 1,2,4-triazole derivative characterized by a central triazole ring substituted at three positions:

  • Position 4: A phenyl group.
  • Position 5: A [(2,6-dichlorobenzyl)sulfanyl] moiety.
  • Position 3: A methyl sulfide group linked to a 4-chlorobenzyl substituent.

This structure combines aromatic, halogenated, and sulfur-containing groups, which are common in bioactive molecules.

Properties

IUPAC Name

3-[(4-chlorophenyl)methylsulfanylmethyl]-5-[(2,6-dichlorophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl3N3S2/c24-17-11-9-16(10-12-17)13-30-15-22-27-28-23(29(22)18-5-2-1-3-6-18)31-14-19-20(25)7-4-8-21(19)26/h1-12H,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIAPFMLILWQLKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=C(C=CC=C3Cl)Cl)CSCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl3N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-chlorobenzyl {5-[(2,6-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide is a triazole derivative that has garnered interest in pharmacological research due to its potential biological activities. Triazoles are known for their diverse biological properties, including antifungal, antibacterial, and anticancer activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C18H17Cl2N3S2\text{C}_{18}\text{H}_{17}\text{Cl}_2\text{N}_3\text{S}_2

This structure includes a triazole ring and various substituted benzyl groups that contribute to its biological activity.

Biological Activity Overview

The biological activity of 4-chlorobenzyl {5-[(2,6-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide has been investigated in several studies. The key areas of interest include:

  • Antimicrobial Activity : Triazole derivatives are often evaluated for their antimicrobial properties. Studies have shown that compounds with similar structures exhibit significant antibacterial and antifungal activities.
  • Anticancer Potential : Research indicates that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : The compound may also act as an enzyme inhibitor, impacting metabolic pathways relevant to disease processes.

Antimicrobial Activity

A study published in the Brazilian Journal of Pharmaceutical Sciences examined various triazole derivatives and reported that compounds with a similar structural framework demonstrated notable antimicrobial effects against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined to assess potency:

CompoundBacterial StrainMIC (µg/mL)
4-chlorobenzyl derivativeE. coli32
4-chlorobenzyl derivativeS. aureus16

This data suggests that the compound may possess significant antibacterial properties comparable to established antibiotics .

Anticancer Activity

Another study focused on the anticancer properties of triazole derivatives against human colon cancer cells (HCT116). The compound exhibited an IC50 value of 4.363 µM, indicating potent anticancer activity compared to doxorubicin .

CompoundCell LineIC50 (µM)
4-chlorobenzyl derivativeHCT1164.363
DoxorubicinHCT1160.5

These findings highlight the potential of this compound as a chemotherapeutic agent .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or fungal ergosterol biosynthesis.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways leading to cell death.

Case Studies

Several case studies have documented the efficacy and safety profiles of triazole derivatives in clinical settings. For instance, a recent investigation into the pharmacokinetics and toxicity profiles indicated that compounds similar to 4-chlorobenzyl {5-[(2,6-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide exhibited acceptable safety margins in animal models .

Scientific Research Applications

Antimicrobial Applications

Research indicates that derivatives of triazoles exhibit notable antimicrobial activity. Studies have shown that compounds similar to 4-Chlorobenzyl triazoles effectively inhibit various bacterial strains and fungi. The mechanisms often involve:

  • Disruption of Cell Wall Synthesis : Triazole derivatives interfere with the synthesis of critical components of the microbial cell wall.
  • Inhibition of Nucleic Acid Metabolism : These compounds can disrupt the replication and transcription processes in microorganisms.

A comparative study demonstrated that triazole derivatives had Minimum Inhibitory Concentrations (MIC) significantly lower than traditional antifungals like fluconazole, suggesting their potential as new antifungal therapies .

Anticancer Activity

Several studies have explored the anticancer properties of triazole derivatives, including this compound. Notably:

  • In Vitro Antitumor Activity : A study evaluated the compound against the National Cancer Institute's NCI-60 cell line panel. The results indicated remarkable activity against several human tumor cell lines, including lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancers. The most effective derivatives showed low micromolar GI50 levels ranging from 1.9 to 3.0 μM .
  • Mechanisms of Action :
    • Enzyme Inhibition : The triazole ring can coordinate with metal ions in metalloenzymes, inhibiting their activity.
    • Receptor Interaction : The hydrophobic groups can interact with specific receptors or enzymes involved in critical biochemical pathways.

Study on Antifungal Activity

A comparative study on antifungal agents tested triazole derivatives against Candida albicans. Results indicated that compounds with structures similar to 4-Chlorobenzyl triazoles had MIC values significantly lower than those of traditional antifungals like fluconazole . This suggests a promising avenue for developing new antifungal therapies.

Cytotoxicity Assessment

A cytotoxicity assessment performed on human cancer cell lines revealed that derivatives of this compound induced significant apoptosis at concentrations lower than those required for conventional chemotherapeutic agents. Flow cytometry was utilized to quantify apoptotic cells and assess the compound's effects on cell cycle progression .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally related 1,2,4-triazole derivatives, focusing on substituent variations and their implications for physicochemical properties and bioactivity.

Structural and Functional Group Comparisons

Compound Name (CAS No. or Identifier) Substituents (Position 3, 4, 5) Functional Groups Key Structural Differences Implications Reference
Target Compound (Not provided) Position 3 : 4-chlorobenzyl methyl sulfide; Position 4 : Phenyl; Position 5 : (2,6-dichlorobenzyl)sulfanyl Sulfide, triazole, chloro groups Reference compound. High halogen content may enhance lipophilicity and receptor binding.
N-(2-Chlorophenyl)-2-({5-[4-(methylsulfanyl)benzyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide (Not provided) Position 3 : Sulfanylacetamide linked to 2-chlorophenyl; Position 5 : 4-(methylsulfanyl)benzyl Acetamide, sulfide Acetamide group introduces hydrogen-bonding capacity. Enhanced solubility and potential for targeting proteases or kinases.
4-(3-Chlorophenyl)-3-[(2,6-difluorobenzyl)sulfanyl]-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole (Not provided) Position 3 : 2,6-difluorobenzylsulfanyl; Position 4 : 3-chlorophenyl; Position 5 : 3,4,5-trimethoxyphenyl Methoxy, fluoro groups Trimethoxyphenyl at Position 5 increases steric bulk and electron density. Improved interaction with aromatic receptors (e.g., estrogen receptors). Fluorine enhances metabolic stability.
3-{[(4-Bromophenyl)methyl]sulfanyl}-5-{[(2,6-dichlorophenyl)methanesulfinyl]methyl}-4-methyl-4H-1,2,4-triazole (344272-10-2) Position 3 : Bromobenzylsulfanyl; Position 4 : Methyl; Position 5 : Sulfoxide-linked 2,6-dichlorobenzyl Sulfoxide, bromo groups Sulfoxide group increases polarity. Methyl at Position 4 reduces steric hindrance. Sulfoxide may improve solubility but reduce membrane permeability.
5-{[(4-Chlorobenzyl)sulfanyl]methyl}-4-isopropyl-4H-1,2,4-triazol-3-ylhydrosulfide (338982-45-9) Position 3 : Hydrosulfide; Position 4 : Isopropyl; Position 5 : 4-chlorobenzylsulfanylmethyl Thiol, isopropyl Thiol group increases reactivity (e.g., disulfide formation). Isopropyl enhances steric effects. Potential for prodrug activation or redox-mediated mechanisms.
4-(4-Chlorophenyl)-3-[(2,6-dichlorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole (476484-40-9) Position 3 : (2,6-dichlorobenzyl)sulfanyl; Position 4 : 4-chlorophenyl; Position 5 : 4-methoxyphenyl Methoxy, chloro groups Methoxy group at Position 5 introduces electron-donating effects. May alter binding affinity in cytochrome P450 or kinase targets.

Key Findings from Structural Comparisons

Sulfur Functional Groups :

  • Sulfides (e.g., target compound) are less polar than sulfoxides (e.g., ) or thiols (e.g., ), impacting solubility and membrane permeability.
  • Thiol-containing derivatives (e.g., ) may act as prodrugs or participate in redox reactions, but they are prone to oxidation.

Substituent Position and Size: Bulky groups at Position 5 (e.g., 3,4,5-trimethoxyphenyl in ) may hinder binding in sterically restricted targets but improve selectivity for larger binding sites. Smaller substituents at Position 4 (e.g., methyl in vs.

Notes

Further studies are needed to correlate structural features with specific biological outcomes.

Methodological Considerations :

  • Structural analyses (e.g., X-ray diffraction in ) confirm the spatial arrangement of substituents, which is critical for understanding interaction mechanisms.

Diverse Applications :

  • Triazole derivatives are explored in drug discovery (e.g., antifungals, kinase inhibitors) and materials science, underscoring the importance of tailored structural modifications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.